(2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine
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Overview
Description
(2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine typically involves the condensation of an aldehyde or ketone with an amine. The reaction conditions often include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Mild to moderate temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding aldehyde or ketone, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-Chloro-3,3-dimethylbutan-2-imine: Lacks the methylphenyl group.
(2E)-4-Chloro-N-(4-methylphenyl)butan-2-imine: Lacks the dimethyl group.
Uniqueness
The presence of both the chloro and methylphenyl groups in (2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
CAS No. |
115437-04-2 |
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Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
4-chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine |
InChI |
InChI=1S/C13H18ClN/c1-10-5-7-12(8-6-10)15-11(2)13(3,4)9-14/h5-8H,9H2,1-4H3 |
InChI Key |
SXPZYOLARLOEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C(C)(C)CCl |
Origin of Product |
United States |
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